N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide
Description
This compound features a hybrid structure comprising:
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S/c1-33-19-9-7-18(8-10-19)27-23-29-28-22(34-23)16-3-5-17(6-4-16)26-21(32)20(31)25-11-2-13-30-14-12-24-15-30/h3-10,12,14-15H,2,11,13H2,1H3,(H,25,31)(H,26,32)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJCBEGLPMJPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole and thiadiazole rings play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
a) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Key Features : Thiadiazole fused with isoxazole and benzamide.
- Comparison :
- Lacks the imidazole-propyl chain and ethanediamide linker present in the target compound.
- Exhibits lower molecular weight (348.39 g/mol vs. ~500–600 g/mol estimated for the target) and simpler substituents.
- IR data show a single C=O stretch (1606 cm⁻¹), whereas the target compound likely exhibits multiple stretches due to its ethanediamide bridge .
b) 1,3,4-Thiadiazole Derivatives from
- Key Features : Nitrophenyl and pyrazole substituents.
- Antimicrobial activity reported for nitrophenyl derivatives (e.g., against E. coli and C. albicans), suggesting the target’s methoxyphenyl group may modulate similar pathways .
c) 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (Compound I, )
- Key Features : Chlorophenyl substituent and alkyl chain.
- Comparison: Chlorine’s electronegativity vs. methoxy’s electron donation may influence solubility and membrane penetration.
Analogues with Imidazole/Ethanediamide Motifs
a) N-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide ()
- Key Features : Ethanediamide linker and imidazole-propyl chain but replaces thiadiazole with oxazolidin.
- Comparison :
b) Imidazolidin-2-ylidene Derivatives ()
- Key Features : Methoxyphenyl and trifluoromethoxy groups on imidazoline.
- Comparison: Imidazoline’s saturated ring vs. The target’s ethanediamide linker may offer better conformational adaptability than rigid sulfonamide bridges in these derivatives .
Functional Group Impact on Properties
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.57 g/mol. The compound features an imidazole moiety linked to a thiadiazole structure, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth by interfering with DNA synthesis and cell division mechanisms. In vitro studies demonstrated that related compounds could effectively combat Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains including Escherichia coli .
The biological activity of this compound may be attributed to its ability to form reactive intermediates that disrupt cellular processes. For example, nitroimidazole derivatives are known to generate free radicals that can damage bacterial DNA . This mechanism is particularly relevant in the context of developing new antibiotics to address rising resistance rates in pathogenic bacteria.
Case Studies
Several case studies have highlighted the efficacy of imidazole-thiadiazole hybrids in treating infections:
- Study on Helicobacter pylori : A study found that certain imidazole derivatives were effective against both metronidazole-sensitive and resistant strains of H. pylori, suggesting potential for treating gastric ulcers .
- Antibacterial Assays : In disk diffusion assays, compounds similar to this compound exhibited inhibition zones greater than 20 mm against various bacterial strains .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
